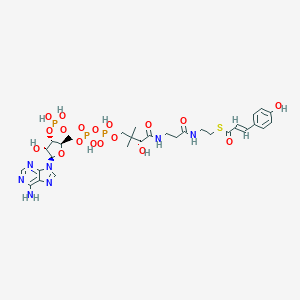
5-クロロピリジン-2-カルボン酸メチル
概要
説明
Methyl 5-chloropyridine-2-carboxylate (MCP2C) is a small molecule with a wide range of potential applications. It is a versatile compound that can be used as an intermediate in a variety of organic synthesis reactions and has been used in several scientific research applications.
科学的研究の応用
薬理学
薬理学において、5-クロロピリジン-2-カルボン酸メチルは、様々な化合物を合成するためのビルディングブロックとして利用されています。 他の化学物質との反応性により、特に中枢神経系と相互作用する可能性のある薬物や抗ウイルス剤などの新規薬物の開発において貴重な前駆体となっています .
有機合成
この化合物は、有機合成において重要な役割を果たしています。それは、複雑な有機分子の構築における中間体として作用します。 その塩素化ピリジン環は、様々な官能基を導入することを可能にする求核置換反応を起こし得る、汎用性の高い部分です .
材料科学
材料科学において、5-クロロピリジン-2-カルボン酸メチルは、電子工学やナノテクノロジーにおける潜在的な用途を持つ新しい材料の開発に使用されています。 その分子構造は、ポリマーまたは小分子に組み込まれて電気的特性を変更したり、新しいコーティングを作成したりすることができます .
農薬化学
農薬化学は、殺虫剤や除草剤の合成におけるこの化合物の使用から恩恵を受けています。 クロロピリジン部分は、害虫や雑草に対して生物活性を示す分子によく見られ、作物保護のための貴重なツールとなっています .
生化学
生化学者は、生化学的経路の研究に5-クロロピリジン-2-カルボン酸メチルを使用しています。 それは、生体内の天然の生化学物質の作用を模倣したり阻害したりするために使用することができ、それらが生きた生物体における機能を理解するのに役立ちます .
工業化学
工業的には、5-クロロピリジン-2-カルボン酸メチルは、染料、樹脂、および安定なピリジン環を構造の一部として必要とする他の化学物質の合成に使用されます。 その反応性により、幅広い工業製品の製造が可能になります .
Safety and Hazards
“Methyl 5-chloropyridine-2-carboxylate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
While the future directions of “Methyl 5-chloropyridine-2-carboxylate” are not explicitly mentioned in the search results, it’s worth noting that pyrimidine-containing compounds are being studied for their potential medicinal applications . This suggests that “Methyl 5-chloropyridine-2-carboxylate” could also be a subject of future research in medicinal chemistry.
特性
IUPAC Name |
methyl 5-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFLLBWCXVJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461547 | |
| Record name | Methyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132308-19-1 | |
| Record name | Methyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


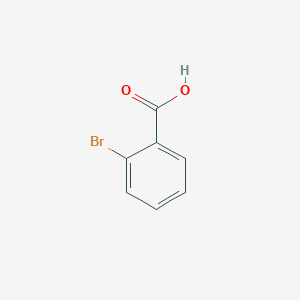




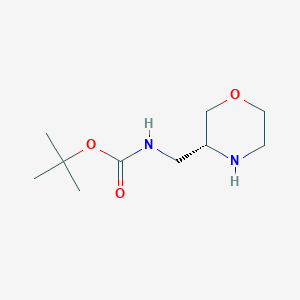

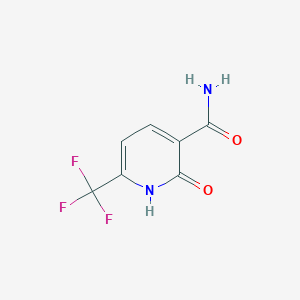
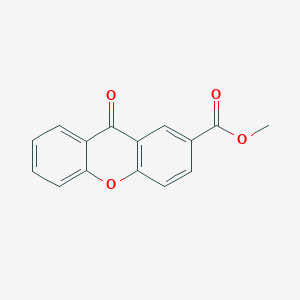
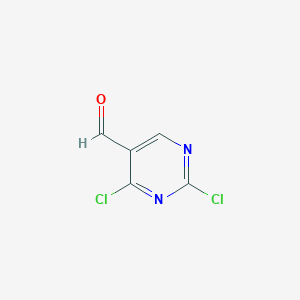
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
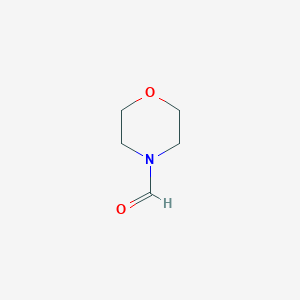
![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
